Chemical structure and properties of 3-ethyl-1H-indol-6-amine
Chemical structure and properties of 3-ethyl-1H-indol-6-amine
Technical Profile: 3-Ethyl-1H-indol-6-amine
Executive Summary
3-Ethyl-1H-indol-6-amine (Molecular Formula: C₁₀H₁₂N₂) is a specialized indole derivative characterized by a lipophilic ethyl substituent at the C3 position and an electron-donating primary amine at the C6 position. Unlike the more common tryptamine derivatives (which possess an aminoethyl chain at C3), this molecule features the amine directly attached to the benzenoid ring, imparting distinct electronic properties.
It primarily serves as a high-value pharmacophore in Fragment-Based Drug Discovery (FBDD) , particularly for kinase inhibitors where the indole NH and C6-NH₂ can form critical hydrogen bonds with the hinge region of ATP-binding pockets. Its synthesis and handling require rigorous control of oxidation states due to the electron-rich nature of the 6-aminoindole scaffold.
Structural Analysis & Physicochemical Profile
The molecule consists of a bicyclic indole core. The C3-ethyl group increases lipophilicity (LogP) and steric bulk compared to the parent 6-aminoindole, potentially improving blood-brain barrier (BBB) permeability or hydrophobic pocket occupancy. The C6-amine significantly increases the electron density of the indole ring, activating it toward electrophilic aromatic substitution, particularly at C7 and C2.
Table 1: Physicochemical Properties (Predicted & Analogous Data)
| Property | Value / Description | Note |
| IUPAC Name | 3-Ethyl-1H-indol-6-amine | |
| Molecular Weight | 160.22 g/mol | |
| Formula | C₁₀H₁₂N₂ | |
| LogP (Predicted) | 2.1 – 2.4 | Ethyl group adds ~0.5–0.8 units over 6-aminoindole. |
| pKa (Conjugate Acid) | ~4.5 (Aniline NH₂); ~16 (Indole NH) | The C6-NH₂ is weakly basic; Indole NH is very weakly acidic. |
| H-Bond Donors | 3 (Indole NH, Amine NH₂) | Critical for receptor binding. |
| H-Bond Acceptors | 1 (Amine N) | |
| Appearance | Off-white to light brown solid | Rapidly darkens upon air exposure (oxidation). |
| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | Sparingly soluble in water; soluble in dilute acid. |
Synthetic Pathways
The synthesis of 3-ethyl-1H-indol-6-amine is non-trivial due to the sensitivity of the amino group. The most robust "self-validating" protocol involves constructing the indole ring with the ethyl group already in place, or installing the ethyl group on a nitro-precursor before the final reduction.
Primary Route: The Fischer Indole Synthesis (Nitro-Reduction Strategy)
This route is preferred for its scalability and the stability of the nitro-intermediates.
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Condensation: Reaction of 3-nitrophenylhydrazine with butyraldehyde (butanal) to form the corresponding hydrazone.
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Cyclization: Acid-catalyzed rearrangement (polyphosphoric acid or ZnCl₂) yields a mixture of 4-nitro-3-ethylindole and 6-nitro-3-ethylindole .
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Critical Step: Regioisomers must be separated via column chromatography. The 6-nitro isomer is typically the major product but requires verification.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (SnCl₂/HCl) converts the nitro group to the amine.
Visualization: Synthetic Workflow
Figure 1: Step-wise synthesis via the Fischer Indole strategy, highlighting the critical isomer separation step.
Reactivity & Functionalization
The 6-amino group makes this indole exceptionally electron-rich.
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Oxidation Sensitivity: The C6-amine pushes electron density into the ring, making the C2-C3 bond and the benzene ring prone to oxidative polymerization (forming melanin-like oligomers).
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Protocol Adjustment: All reactions must be performed under Argon/Nitrogen.
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Electrophilic Substitution:
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C7 Position: Highly activated due to the ortho-directing effect of the C6-amine. This allows for regioselective halogenation or formylation at C7.
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C2 Position: The standard nucleophilic site of indole, further activated by the electronic push from the C6-amine.
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Diazotization: The C6-amine can be converted to a diazonium salt, allowing substitution with halides (Sandmeyer reaction) or azides, expanding the library of derivatives.
Visualization: Reactivity Logic
Figure 2: Reactivity map indicating the primary sites for chemical modification.
Experimental Protocol: Reduction of 3-Ethyl-6-nitroindole
This protocol assumes the successful isolation of the 6-nitro precursor. This is the "self-validating" step where the color change (yellow nitro to colorless/brown amine) confirms reaction progress.
Reagents:
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3-Ethyl-6-nitroindole (1.0 eq)
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10% Palladium on Carbon (Pd/C) (10 wt% loading)
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Methanol (Anhydrous)
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Hydrogen gas (Balloon or Parr shaker)
Procedure:
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethyl-6-nitroindole (1.0 mmol) in anhydrous Methanol (10 mL).
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Catalyst Addition: Carefully add 10% Pd/C (10% by weight of the substrate) under a stream of nitrogen. Caution: Pd/C is pyrophoric; avoid dry contact with air.
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Hydrogenation: Purge the flask with Hydrogen gas (H₂) three times. Attach a hydrogen balloon or set the Parr shaker to 30 psi.
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Reaction: Stir vigorously at room temperature for 2–4 hours.
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Monitoring: Check via TLC (System: 50% EtOAc/Hexane). The starting material (bright yellow spot) should disappear, replaced by a lower Rf spot (amine, stains purple with Ninhydrin).
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Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.
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Isolation: Concentrate the filtrate under reduced pressure.
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Storage: The resulting amine is unstable. Store at -20°C under argon or use immediately in the next step.
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Medicinal Chemistry Applications
Kinase Inhibition: The 3-ethyl-1H-indol-6-amine scaffold mimics the adenosine moiety of ATP. The Indole NH and C6-NH₂ can form a "donor-acceptor" or "donor-donor" motif interacting with the hinge region residues (e.g., Glu, Leu) in kinase active sites. The 3-ethyl group occupies the hydrophobic "gatekeeper" pocket, potentially imparting selectivity.
Serotonin (5-HT) Modulation: While distinct from tryptamine, the 6-aminoindole core is a bioisostere for 5-hydroxyindole (serotonin core). Derivatives of this molecule may act as 5-HT6 or 5-HT2 antagonists, relevant in CNS drug development.
References
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
- Zhang, M., et al. (2015). "Synthesis and SAR of 6-aminoindole derivatives as kinase inhibitors." Bioorganic & Medicinal Chemistry Letters.
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PubChem Compound Summary. (2024). 6-Aminoindole (CAS 5318-27-4). National Center for Biotechnology Information. [Link]
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LookChem. (2024). Ethyl 6-amino-1H-indole-3-carboxylate Properties.[Link] [Source for analog properties]
